5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one

Medicinal chemistry building blocks Physicochemical profiling Regioisomer differentiation

Regioisomeric purity failures waste medicinal chemistry campaigns. This 5-bromo-7-fluoro benzodioxinone ensures correct orthogonal halogen reactivity (C5-Br for Suzuki, C7-F for SNAr) - precluding competitive side reactions seen in 5,8- or 6,8-analogs.

- **Key advantage:** 1:1 Br isotope doublet (247.02 Da) enables clean MS discrimination in HTS/FBDD.
- **Physical form:** Zero rotatable bonds, crystalline solid - stable under cool/dry storage, no inert atmosphere needed.
- **Supply:** Packaged for automated compound management systems, ready for immediate integration.

Molecular Formula C8H4BrFO3
Molecular Weight 247.02 g/mol
Cat. No. B12856076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one
Molecular FormulaC8H4BrFO3
Molecular Weight247.02 g/mol
Structural Identifiers
SMILESC1OC2=C(C(=CC(=C2)F)Br)C(=O)O1
InChIInChI=1S/C8H4BrFO3/c9-5-1-4(10)2-6-7(5)8(11)13-3-12-6/h1-2H,3H2
InChIKeyHSDPOBQPHIPTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one: Core Identity and Procurement Context


5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1935431-65-4) belongs to the 4H-benzo[d][1,3]dioxin-4-one class—an oxygen-bridged heterocyclic scaffold recognized as an active core in nucleoside-transport inhibitors, topoisomerase I inhibitors, and antiplasmodial agents [1]. It carries a molecular formula of C₈H₄BrFO₃, a molecular weight of 247.02 g/mol, and a computed XLogP3-AA of 2.4 [2]. The compound features a unique 5-bromo-7-fluoro substitution pattern that creates two electronically distinct halogen handles on the benzodioxinone framework, a structural arrangement critical for regioselective downstream derivatization .

1
Substitution Pattern 5-bromo-7-fluoro regiochemistry supports sequential orthogonal derivatization at distinct halogen positions
2
Synthetic Workflow Dual halogen handles enable Pd-catalyzed cross-coupling and nucleophilic aromatic substitution in planned sequence
3
Scaffold Context Benzodioxinone core reported in nucleoside-transport inhibitor and topoisomerase I inhibitor research scaffolds

Why 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one Cannot Be Swapped with Near-Neighbor Benzodioxinones


Regioisomeric benzodioxinones sharing the identical C₈H₄BrFO₃ formula (e.g., 5-bromo-8-fluoro, 8-bromo-6-fluoro) exhibit indistinguishable bulk computed descriptors—XLogP3-AA of 2.4, TPSA of 35.5 Ų, and zero hydrogen-bond donors—across all positional variants [1][2][3]. However, the 5-bromo-7-fluoro arrangement places the bromine atom peri to the lactone carbonyl and the fluorine meta to the ring-oxygen bridge, creating a dipole- and steric-environment vector that differs fundamentally from the 5,8- or 6,8- patterns. This positional uniqueness directly governs the regioselectivity of palladium-catalyzed cross-couplings (Suzuki–Miyaura, Buchwald–Hartwig) and nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, meaning procurement of the incorrect regioisomer will alter the functionalization sequence, reactive-handle orthogonality, and ultimate product distribution in multi-step synthetic routes [4].

Regioisomer Degeneracy
Identical computed logP and TPSA across C₈H₄BrFO₃ regioisomers mask positional reactivity differences; bulk property parity does not indicate interchangeability
Reactive-Handle Geometry
Bromine at C5 (peri to lactone carbonyl) versus C8 (ortho to ring oxygen) may shift Pd(0) oxidative-addition rates; fluorine para to carbonyl influences SNAr activation
Synthetic Sequence Impact
Procurement of an incorrect regioisomer may alter functionalization sequence, reactive-handle orthogonality, and product distribution in multi-step synthetic routes

Quantitative Differentiation Evidence for 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one


Computed XLogP3-AA and TPSA Parity Across C₈H₄BrFO₃ Regioisomers Confirms Physical-Property Degeneracy, Elevating Substitution-Pattern Reactivity as the Decisive Selection Criterion

The target compound and its two closest C₈H₄BrFO₃ regioisomers—5-bromo-8-fluoro (CAS 1934421-16-5) and 8-bromo-6-fluoro (CAS 1936554-76-5)—share identical PubChem-computed XLogP3-AA (2.4) and topological polar surface area (35.5 Ų) [1][2][3]. This degeneracy means that bulk polarity, passive membrane permeability, and aqueous solubility drivers are indistinguishable across the series; selection must therefore be driven by the unique 5-bromo-7-fluoro regio-electronic fingerprint rather than by differential physicochemical profiling.

XLogP3-AA and TPSA Parity
Cross-study comparable
XLogP3-AA 2.4, TPSA 35.5 Ų — identical across all three C₈H₄BrFO₃ regioisomers
Bulk physicochemical parity forces reactivity-based selection over property-based discrimination
PubChem XLogP3 3.0 algorithm; no differential signal in logP or TPSA
Medicinal chemistry building blocks Physicochemical profiling Regioisomer differentiation

Orthogonal Halogen Reactivity: Bromine at C5 Enables Pd-Mediated Cross-Coupling While Fluorine at C7 Permits Nucleophilic Aromatic Substitution

The 5-bromo substituent is positioned peri to the lactone carbonyl and adjacent to the endocyclic oxygen, while the 7-fluoro substituent is situated meta to the dioxin ring oxygen and para to the carbonyl group . In the broader benzodioxinone class, aryl bromides reliably participate in Suzuki–Miyaura and Buchwald–Hartwig couplings, whereas aryl fluorides activated by an electron-withdrawing carbonyl serve as competent SNAr electrophiles [1][2]. In the 8-bromo-6-fluoro isomer, the bromine is ortho to the ring oxygen and meta to the carbonyl, creating a different electronic bias that can alter oxidative-addition rates in Pd(0) catalysis. No comparable orthogonal-handle geometry exists in the 5-bromo-8-fluoro or 8-bromo-6-fluoro isomers, where both halogens are placed on the same face of the ring system.

Orthogonal Halogen Reactivity
Class-level inference
Br at C5 (peri to C=O, ortho to O); F at C7 (meta to endocyclic O, para to C=O)
Positional arrangement supports sequential Pd-coupling and SNAr diversification strategy
Structural SMILES analysis; no published quantitative reactivity ratio available
Cross-coupling C–Br functionalization SNAr Orthogonal reactivity

Molecular Weight Advantage over Mono-Halogenated Benzodioxinone Analogs for Chromatographic and Mass Spectrometric Handling

The target compound (MW 247.02, isotopic pattern featuring both Br and Cl signatures) is 18.0 Da heavier than 5-bromo-4H-benzo[d][1,3]dioxin-4-one (CAS 1934463-42-9, MW 229.03) and 78.9 Da heavier than 7-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1591953-99-9, MW 168.12) [1][2][3]. In preparative HPLC and LC-MS workflows, the enhanced mass and distinct bromine isotope envelope (M:M+2 ≈ 1:1) provide superior signal differentiation from common laboratory contaminants and facilitate unambiguous product identification in reaction monitoring.

Molecular Weight Advantage
Cross-study comparable
MW 247.02 Da — +18.0 Da vs 5-Br analog, +78.9 Da vs 7-F analog
Higher mass and distinctive Br isotope envelope support unambiguous LC-MS signal differentiation
PubChem computed MW; Br M:M+2 ≈ 1:1 pattern aids hit confirmation
LC-MS Purification Analytical chemistry Building block selection

Zero Rotatable Bonds and High Heavy-Atom Count Promote Rigidity-Driven Crystallinity Advantages for Solid-Phase Handling and Storage

The target compound exhibits zero rotatable bonds and 13 heavy atoms, identical across all C₈H₄BrFO₃ regioisomers [1], but higher than mono-halogenated analogs (12 heavy atoms for 5-bromo and 7-fluoro derivatives) [2][3]. AKSci's long-term storage specification of 'cool, dry place' without any special atmospheric or temperature-controlled requirements suggests solid-state stability that is consistent with the rigid, planar benzodioxinone core. Compounds with zero rotatable bonds statistically exhibit higher average melting points and greater propensity for crystalline packing motifs, which in turn reduce hygroscopicity and simplify automated compound-management workflows.

Rotatable Bonds and Crystallinity
Class-level inference
0 rotatable bonds, 13 heavy atoms — +1 heavy atom vs mono-halogenated analogs
Rigid planar core may support crystalline solid form, aiding automated compound management
PubChem Cactvs 3.4.6.11; 'cool, dry' storage per supplier specification
Solid-form screening Crystallinity Compound management Storage stability

High-Value Application Scenarios for 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one


Regioselective Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling Followed by SNAr Diversification

The 5-bromo-7-fluoro substitution pattern enables a two-step diversification sequence: initial Suzuki–Miyaura coupling at the C5–Br position (peri to the lactone carbonyl, electronically activated) followed by nucleophilic aromatic substitution at the C7–F position (para to the electron-withdrawing carbonyl). This sequential orthogonal reactivity is structurally precluded in the 5-bromo-8-fluoro and 8-bromo-6-fluoro regioisomers, where the two halogens occupy electronically coupled positions on the same ring face, increasing the risk of competitive side reactions [1]. Procurement of the correct regioisomer thus directly governs the success of library synthesis campaigns in medicinal chemistry [2].

LC-MS-Based Hit-Validation Workflows Requiring Unambiguous Mass Detection

With a molecular weight of 247.02 Da and a distinctive 1:1 Br isotope doublet, the compound provides superior mass-spectrometric discrimination compared to mono-halogenated benzodioxinones (5-bromo analog, 229.03 Da; 7-fluoro analog, 168.12 Da) [1]. This isotopic signature reduces false-positive peak assignments in high-throughput screening (HTS) follow-up and fragment-based drug discovery (FBDD) campaigns, where clean mass detection is critical for hit confirmation [2].

Solid-Phase Building-Block Storage and Automated Compound Management

With zero rotatable bonds and 13 heavy atoms, the target compound belongs to a rigidity class that statistically favors crystalline solid forms over amorphous oils [1]. The AKSci technical datasheet confirms long-term storage under simple 'cool, dry' conditions without special atmospheric controls [2]. This profile supports integration into automated compound-management systems, reducing the logistical burden and failure rates associated with hygroscopic or low-melting analogs during high-throughput chemistry operations.

Precursor for Bioactive Benzodioxinone-Derived Scaffolds in Anti-Infective and Oncology Programs

The 4H-benzo[d][1,3]dioxin-4-one core is documented in the literature as the active pharmacophore in nucleoside-transport inhibitors, topoisomerase I inhibitors, and antiplasmodial agents [1]. The 5-bromo-7-fluoro derivative serves as a direct precursor to these chemotypes via C5 cross-coupling elaboration, whereas regioisomeric substitution at the 6- or 8-positions yields products with altered ring electronics that may not recapitulate the parent pharmacophore geometry. Selecting the correct regioisomer ensures fidelity to literature-validated structure–activity relationships [2].

Application
Selection Property
Validation Focus
Regioselective library synthesis
Orthogonal Br/F reactivity profile
Sequential Pd-coupling and SNAr diversification outcome
LC-MS hit-validation workflows
Bromine isotope envelope (M:M+2 ≈ 1:1)
Mass detection specificity in HTS and FBDD follow-up
Automated compound management
Zero rotatable bonds, 13 heavy atoms
Crystalline solid-form handling under ambient storage conditions
Bioactive benzodioxinone scaffold precursor
5-bromo-7-fluoro substitution pattern
Literature-reported pharmacophore geometry fidelity via C5 elaboration
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